L-Valine, N-(1-oxohexadecyl)-, monosodium salt is a compound derived from the amino acid L-Valine, which is essential for human health and plays a critical role in protein synthesis. This compound is classified as a palmitoyl oligopeptide, where the palmitoyl group (N-(1-oxohexadecyl)) is attached to the amino acid structure, enhancing its biological activity and stability. L-Valine itself is a branched-chain amino acid that contributes to muscle metabolism and tissue repair.
L-Valine can be sourced from dietary proteins, particularly in animal products such as meat, dairy, and eggs. It can also be synthesized through fermentation processes using specific strains of bacteria like Corynebacterium glutamicum and Lysinibacillus sphaericus, which have been genetically modified to enhance yield and efficiency in production . The classification of this compound includes:
The synthesis of L-Valine, N-(1-oxohexadecyl)-, monosodium salt typically involves several methods:
Technical details involve controlling reaction conditions such as pH, temperature, and the concentration of reactants to maximize product yield.
The molecular structure of L-Valine, N-(1-oxohexadecyl)-, monosodium salt can be represented as follows:
L-Valine can participate in various chemical reactions:
Technical details regarding these reactions include specific conditions like enzyme catalysis or chemical reagents that facilitate these transformations.
The mechanism of action for L-Valine involves its incorporation into proteins and peptides within biological systems. It plays a vital role in:
Data indicates that L-Valine's presence is crucial in maintaining nitrogen balance and supporting metabolic functions during stress conditions .
Relevant analyses include stability tests under different environmental conditions to assess shelf life and efficacy in formulations.
L-Valine, N-(1-oxohexadecyl)-, monosodium salt has several scientific uses:
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